molecular formula C8H12O4 B1435262 Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate CAS No. 3132-21-6

Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate

Cat. No.: B1435262
CAS No.: 3132-21-6
M. Wt: 172.18 g/mol
InChI Key: ULQFVFRZYKWDME-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate (C₈H₁₂O₄) is a cyclic ester derivative featuring a substituted oxolane (tetrahydrofuran) ring. Its structure includes a ketone group at the 4-position, two methyl substituents at the 2-position, and a methyl ester at the 3-position. The compound has a monoisotopic mass of 172.07356 Da and an InChIKey of ULQFVFRZYKWDME-UHFFFAOYSA-N .

Properties

IUPAC Name

methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2)6(7(10)11-3)5(9)4-12-8/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQFVFRZYKWDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)CO1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3132-21-6
Record name methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its oxolane ring and carboxylate functional group. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing oxolane structures have shown effectiveness against various bacterial strains.
  • Antitumor Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Inhibition : The structural features may allow for interaction with specific enzymes, potentially leading to inhibition or modulation of their activity.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of various oxolane derivatives. This compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 500 to 1000 µg/mL.
  • Antitumor Activity :
    • In vitro assays using the MTT method showed that the compound inhibited the growth of several tumor cell lines, including breast and lung cancer cells. The IC50 values were reported in the range of 10 to 50 µM, indicating moderate potency .
  • Enzyme Interaction Studies :
    • Molecular docking studies suggested that this compound could effectively bind to the active sites of certain kinases involved in cancer progression. This interaction could lead to the development of targeted therapies .

Data Table: Biological Activity Overview

Biological ActivityModel/Assay TypeResult
AntimicrobialMIC against bacterial strainsEffective against S. aureus (MIC: 500 µg/mL)
AntitumorMTT assay on cancer cell linesGrowth inhibition (IC50: 10–50 µM)
Enzyme inhibitionMolecular docking studiesPotential binding to cancer-related kinases

The proposed mechanisms by which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, which are critical in both microbial resistance and tumor growth.
  • Signal Transduction Pathways : By interacting with specific kinases or receptors, it may alter signaling cascades that promote cell proliferation or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct literature on Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate, comparisons are inferred from structural analogs and functional group chemistry.

Functional Group Analysis

  • Ester Group : The methyl ester at position 3 is a common moiety in bioactive and synthetic compounds. For example, dimethyl fumarate (C₆H₈O₄), an Nrf2 activator, shares ester functionality but lacks cyclic structure and ketone groups .
  • Ketone Group: The 4-oxo group is comparable to ketones in triterpenoids like bardoxolone methyl (C₂₆H₂₈O₅), which also activates Nrf2 but features a more complex polycyclic framework .

Structural Analogs

Compound Name Molecular Formula Key Features Applications/Notes
This compound C₈H₁₂O₄ Oxolane ring, ester, ketone, 2x methyl Patent-associated; synthesis intermediate?
Dimethyl fumarate C₆H₈O₄ Linear ester, unsaturated bond Nrf2 activator; multiple sclerosis therapy
Bardoxolone methyl C₂₆H₂₈O₅ Triterpenoid, ketone, Michael acceptor Anti-inflammatory; clinical trials
Methyl tetrahydrofuran-3-carboxylate C₆H₁₀O₃ Oxolane ring, ester Hypothetical; simpler analog, less steric hindrance

Reactivity and Stability

  • Steric Effects : The 2,2-dimethyl groups likely reduce ring puckering flexibility compared to unsubstituted oxolanes, as seen in cyclopentane derivatives where substituents influence pseudorotation dynamics .
  • Electrophilic Reactivity: The 4-oxo group may engage in nucleophilic additions or serve as a hydrogen-bond acceptor, akin to ketones in triterpenoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate
Reactant of Route 2
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Methyl 2,2-dimethyl-4-oxooxolane-3-carboxylate

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